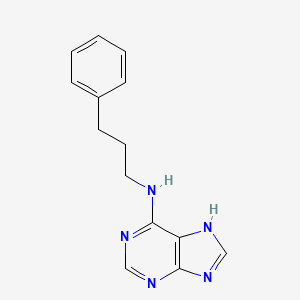

![molecular formula C15H16N2O3S B6420383 ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate CAS No. 108207-46-1](/img/structure/B6420383.png)

ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate (EHSPA) is a synthetic compound that is used in a variety of scientific research applications. It is widely used in laboratory experiments due to its unique properties and potential to be used in a variety of applications. EHSPA is a versatile compound that can be used in a variety of different ways, and its structure makes it ideal for use in biochemical and physiological studies.

Scientific Research Applications

Ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate has a variety of scientific research applications, including drug delivery, gene therapy, and cancer research. It has also been used in studies of cellular metabolism, signal transduction, and drug metabolism. ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate has been used in studies of the effects of drugs on the central nervous system, and has been used to study the effects of drugs on the cardiovascular system. ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate has also been used in studies of the effects of drugs on the immune system, and has been used to study the effects of drugs on the gastrointestinal tract.

Mechanism of Action

Ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate is believed to act as a prodrug, which means that it is converted into an active form by enzymes in the body. The active form of ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate is believed to interact with various proteins and receptors in the body, leading to the desired effects. It is believed that ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate binds to certain receptors in the body, leading to the activation of cell signaling pathways. These pathways are responsible for the desired effects of ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate, such as the inhibition of certain enzymes or the stimulation of certain cellular processes.

Biochemical and Physiological Effects

ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds. It has also been shown to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate has also been shown to inhibit the enzyme phosphodiesterase, which is involved in the breakdown of cGMP, a signaling molecule involved in various cellular processes. In addition, ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate has been shown to inhibit the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone.

Advantages and Limitations for Lab Experiments

Ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate has a variety of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate is a relatively stable compound, and is not easily degraded in the presence of heat or light. One limitation is that ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate is not soluble in water, and must be dissolved in an organic solvent before use. Additionally, ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate is not very soluble in organic solvents, and must be used in relatively low concentrations.

Future Directions

There are a variety of potential future directions for the use of ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate in scientific research. One potential direction is the use of ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate in drug delivery systems, as it has been shown to be effective at delivering drugs to specific target sites in the body. Additionally, ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate could be used to study the effects of drugs on the immune system, as it has been shown to inhibit certain enzymes involved in the immune response. ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate could also be used to study the effects of drugs on the cardiovascular system, as it has been shown to inhibit certain enzymes involved in the metabolism of neurotransmitters. Finally, ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate could be used to study the effects of drugs on the gastrointestinal tract, as it has been shown to inhibit certain enzymes involved in the metabolism of cGMP.

Synthesis Methods

Ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate can be synthesized using a variety of techniques, including organic synthesis, chemical synthesis, and enzymatic synthesis. Organic synthesis is the most common method for synthesizing ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate, and involves the use of a variety of organic compounds and reagents. Chemical synthesis is a more complex method, and involves the use of a variety of catalysts and reagents. Enzymatic synthesis is the most complex method, and involves the use of enzymes to catalyze the reaction. All three methods can be used to synthesize ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate, and each has its own advantages and disadvantages.

properties

IUPAC Name |

ethyl 2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-2-phenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-3-20-14(19)13(11-7-5-4-6-8-11)21-15-16-10(2)9-12(18)17-15/h4-9,13H,3H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHRSWKIBDENQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)SC2=NC(=CC(=O)N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-YL)sulfanyl]-2-phenylacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-({3-bromo-[1,1'-biphenyl]-4-yl}oxy)acetamido]acetic acid](/img/structure/B6420308.png)

![1-{3-aminothieno[2,3-b]pyridin-2-yl}ethan-1-one](/img/structure/B6420309.png)

![5,11-diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B6420318.png)

![(5E)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B6420319.png)

![ethyl (2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-(4-nitrophenyl)-3-oxopropanoate](/img/structure/B6420338.png)

![(3Z)-3-{[(3-methylpyridin-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione](/img/structure/B6420345.png)

![3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6420353.png)

![N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B6420367.png)

![1H,2H,3H,8H-cyclobuta[b]quinoxaline-1,2-dione](/img/structure/B6420379.png)

![2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6420402.png)

![N'-[(1E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6420404.png)

![3-(4-ethylphenyl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6420408.png)